naphthalen-1-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranoside
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Overview
Description
(1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside: is a complex organic compound with the molecular formula C24H27NO9 It is a derivative of glucopyranoside, featuring a naphthyl group and multiple acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of 2-deoxy-beta-D-glucopyranoside derivativesCommon reagents used in the synthesis include acetic anhydride and catalysts such as pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove acetyl groups or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules. It serves as a model compound for understanding carbohydrate-protein interactions and the role of acetylated sugars in biological systems .
Medicine: In medicine, research focuses on the compound’s potential therapeutic applications. Its structural similarity to natural sugars makes it a candidate for drug development, particularly in the design of enzyme inhibitors and other bioactive molecules .
Industry: In industrial applications, (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is used in the production of specialty chemicals and materials. Its acetylated structure provides unique properties that are valuable in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl groups and naphthyl moiety play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: This compound is similar in structure but lacks the naphthyl group, making it less hydrophobic and potentially altering its biological activity.
2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide: This compound features benzyl groups instead of acetyl groups, which can significantly change its reactivity and applications.
Uniqueness: The presence of the naphthyl group in (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside imparts unique hydrophobic properties and influences its interactions with biological molecules.
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO9/c1-13(26)25-21-23(32-16(4)29)22(31-15(3)28)20(12-30-14(2)27)34-24(21)33-19-11-7-9-17-8-5-6-10-18(17)19/h5-11,20-24H,12H2,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFPJHVIRXYIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC3=CC=CC=C32)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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